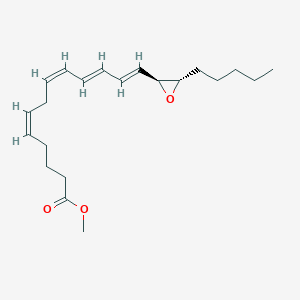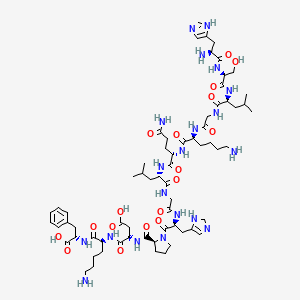
H-His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe-OH is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence is composed of histidine, serine, leucine, glycine, lysine, glutamine, proline, aspartic acid, and phenylalanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, usually with trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.
Industrial Production Methods
Industrial production of peptides like This compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical synthesis.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
H-His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe-OH: has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of H-His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe-OH depends on its specific biological context. Generally, peptides exert their effects by binding to receptors or interacting with other proteins, leading to a cascade of cellular events. The molecular targets and pathways involved can vary widely but often include signal transduction pathways and enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: Another peptide with a similar sequence but different amino acid composition.
H-Gly-His-Lys: A shorter peptide with a simpler structure.
Uniqueness
H-His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe-OH: is unique due to its specific sequence and the presence of multiple functional groups that allow for diverse chemical reactions and interactions. Its structure enables it to participate in various biological processes and makes it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C66H102N20O18 |
|---|---|
Molecular Weight |
1463.6 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C66H102N20O18/c1-36(2)23-45(81-61(98)44(18-19-52(70)88)80-59(96)42(15-8-10-20-67)77-53(89)31-73-58(95)46(24-37(3)4)82-63(100)50(33-87)85-56(93)41(69)26-39-29-71-34-75-39)57(94)74-32-54(90)78-48(27-40-30-72-35-76-40)65(102)86-22-12-17-51(86)64(101)83-47(28-55(91)92)62(99)79-43(16-9-11-21-68)60(97)84-49(66(103)104)25-38-13-6-5-7-14-38/h5-7,13-14,29-30,34-37,41-51,87H,8-12,15-28,31-33,67-69H2,1-4H3,(H2,70,88)(H,71,75)(H,72,76)(H,73,95)(H,74,94)(H,77,89)(H,78,90)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,101)(H,84,97)(H,85,93)(H,91,92)(H,103,104)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI Key |
VKNIPUBCKIIZJZ-LFOOZZFTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



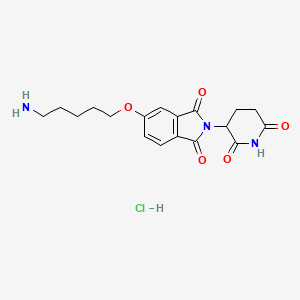
![3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide](/img/structure/B12371552.png)


![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)
![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)
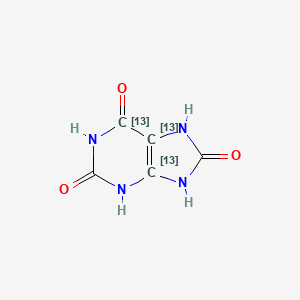
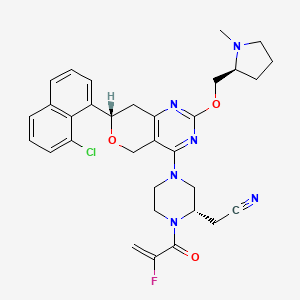
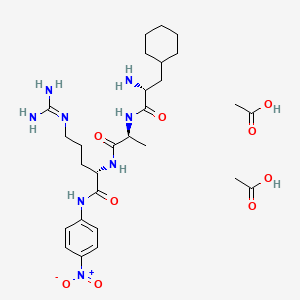
![[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12371600.png)
![17-Methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one](/img/structure/B12371602.png)

